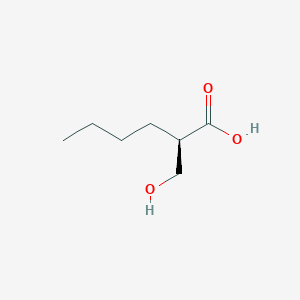

(R)-2-Hydroxymethylhexanoic acid

Description

Significance of Chiral Carboxylic Acids as Fundamental Chirons in Chemical Biology and Organic Synthesis

Chiral carboxylic acids are a critical class of molecules that hold significant importance in the fields of chemical biology and organic synthesis. researchgate.netrsc.org Their prevalence in nature, from amino acids to complex natural products, underscores their fundamental role as "chirons," or chiral building blocks. researchgate.net These molecules, possessing a stereogenic center, serve as versatile starting materials for the synthesis of a wide array of more complex, enantiomerically pure compounds. rsc.orgresearchgate.net The carboxyl group, a common feature in many bioactive natural products and functional small molecules, makes these acids readily accessible and synthetically valuable. researchgate.net

In organic synthesis, chiral carboxylic acids are not only used as precursors but also as catalysts in asymmetric reactions. researchgate.net Their acidity, which can be fine-tuned through structural modifications, allows them to act as Brønsted acid catalysts, activating substrates for a variety of transformations. researchgate.net This catalytic utility has expanded the toolbox of synthetic chemists, enabling the creation of highly enantioenriched products. researchgate.net The development of catalytic asymmetric strategies to synthesize α-chiral carboxylic acids has been a major focus of research, leading to elegant methods involving both organocatalysis and transition metal catalysis. rsc.orgrsc.org

Overview of (R)-2-Hydroxymethylhexanoic Acid as a Pivotal Chiral Building Block

This compound is a specific chiral building block that has garnered attention in academic and industrial research. sigmaaldrich.comnih.govsigmaaldrich.comkeyorganics.netsigmaaldrich.comchemspider.com Its structure, featuring both a carboxylic acid and a primary alcohol functional group attached to a chiral center, makes it a versatile intermediate for the synthesis of various target molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | (2R)-2-(hydroxymethyl)hexanoic acid |

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| Physical Form | Colorless Liquid |

| Purity | 96% |

| InChI Key | ICBHDGOFKNWYJO-ZCFIWIBFSA-N |

| CAS Number | 668485-40-3 |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.comnih.govsigmaaldrich.com

The presence of multiple reactive sites allows for a range of chemical transformations, making it a valuable tool for constructing complex molecular architectures.

Historical Context of Hydroxyalkanoic Acid Research and Progress in Stereoselective Synthesis Methodologies

The study of hydroxyalkanoic acids has a rich history, dating back to the early 20th century with the discovery of polyhydroxyalkanoates (PHAs). aocs.org These biopolyesters, produced by various bacteria as energy reserves, are composed of enantiomerically pure (R)-hydroxyalkanoic acid monomers. aocs.orgresearchgate.net This natural source of chirality has been a significant driver of research, providing access to a wide range of chiral building blocks for the fine chemical and pharmaceutical industries. researchgate.net

The development of stereoselective synthesis methodologies for hydroxyalkanoic acids has been a parallel and equally important area of research. Early methods often relied on classical resolution techniques, which are inherently inefficient. The demand for enantiomerically pure compounds has spurred the development of more sophisticated and efficient asymmetric synthetic routes. These include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. For instance, asymmetric halolactonization reactions using chiral agents like L-proline have been developed for the synthesis of specific stereoisomers of hydroxyalkanoic acids. google.com More recently, advances in catalytic asymmetric synthesis have provided powerful tools for the efficient production of α-chiral carboxylic acids, including hydroxy acids. rsc.orgrsc.org These modern methods offer high levels of stereocontrol and are crucial for the practical application of these valuable chiral building blocks.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(hydroxymethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBHDGOFKNWYJO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468382 | |

| Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668485-40-3 | |

| Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 2 Hydroxymethylhexanoic Acid

Chemo-selective and Stereoselective Synthesis Approaches to the Core Structure

The construction of the 2-hydroxymethylhexanoic acid backbone involves a series of carefully controlled reactions. These include reductions, hydrolytic processes, and cyclization strategies to form the essential structure before establishing the final chirality.

A key strategy in forming the hydroxymethyl group involves the selective reduction of a carboxyl group on a malonate precursor. Di-substituted malonate derivatives, such as dimethyl 2-butylmalonate, serve as common starting points. The selective reduction of one of the ester groups is crucial for yielding the desired hydroxymethyl functionality.

Commonly employed reducing agents for this transformation include alkali borohydrides, such as sodium borohydride. google.com Alternative reagents like alkoxyboranes or acylboranes can also be utilized for this purpose. google.com The process typically involves reacting the malonate derivative with the reducing agent in a suitable solvent system to yield the corresponding alcohol, which is the 2-(hydroxymethyl)hexanoate ester.

Table 1: Reagents for Selective Reduction of Malonate Derivatives

| Precursor Type | Reducing Agent | Product |

|---|---|---|

| Dialkyl malonate derivative | Sodium borohydride | Alkyl 2-(hydroxymethyl)alkanoate |

| Dialkyl malonate derivative | Alkoxyborane | Alkyl 2-(hydroxymethyl)alkanoate |

| Dialkyl malonate derivative | Acylborane | Alkyl 2-(hydroxymethyl)alkanoate |

This table summarizes common reducing agents used for the selective reduction of one ester group in a dialkyl malonate precursor.

Following the reduction step, the resulting ester precursor, an alkyl 2-(hydroxymethyl)hexanoate, must be converted to the final carboxylic acid. This is achieved through hydrolysis, a reaction that cleaves the ester bond. chemguide.co.uklibretexts.orglibretexts.org

Two primary methods are employed for ester hydrolysis:

Acid-catalyzed hydrolysis : This method involves heating the ester with water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.orglibretexts.org This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products: the carboxylic acid and an alcohol. chemguide.co.uklibretexts.orglibretexts.org

Alkaline hydrolysis (Saponification) : This is often the preferred method as the reaction is irreversible and the products are easier to separate. chemguide.co.uk The ester is heated with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The products are the corresponding alcohol and the carboxylate salt (e.g., sodium 2-hydroxymethylhexanoate). chemguide.co.uklibretexts.org The free carboxylic acid is then obtained by acidifying the salt in a subsequent workup step. This process is known as saponification. chemguide.co.uklibretexts.org

The saponification of cyclic esters, or lactones, is also a relevant technique. For instance, the alkaline hydrolysis of γ-butyrolactone yields the corresponding salt of the γ-hydroxy acid, demonstrating a similar ring-opening hydrolysis mechanism. google.comwikipedia.orgnih.gov

For the synthesis of derivatives or related intermediates, halogenation reactions are employed. Specifically, bromomethylation can introduce a reactive bromomethyl group. For example, in the synthesis of related compounds like 2-(bromomethyl)-2-butylhexanoic acid, a hydroxymethyl precursor is treated with a brominating agent. google.com Hydrobromic acid is a commonly used reagent for this transformation, converting the hydroxyl group into a bromide. google.comgoogle.com This creates a versatile intermediate where the bromine atom can act as a leaving group in subsequent nucleophilic substitution reactions to build more complex molecules.

Intramolecular reactions provide an efficient pathway for constructing cyclic scaffolds, which can then be converted to the target acyclic acid. A common example is the intramolecular Fischer esterification of a hydroxy acid to form a lactone (a cyclic ester). youtube.comyoutube.com For instance, a δ-hydroxy acid can undergo acid-catalyzed cyclization where the hydroxyl group acts as a nucleophile, attacking the carboxylic acid carbonyl to form a stable six-membered ring (a δ-lactone) and eliminating water. youtube.com

This lactone can serve as a stable intermediate. The desired (R)-2-Hydroxymethylhexanoic acid can then be liberated through a subsequent ring-opening reaction, such as the saponification techniques described previously. This strategy allows for purification and manipulation of the core structure in a protected cyclic form.

Asymmetric Synthesis Pathways to Enantiopure this compound

Achieving the specific (R)-enantiomer of 2-Hydroxymethylhexanoic acid requires asymmetric synthesis methods. These techniques introduce chirality in a controlled manner, leading to an enantiomerically pure or enriched product.

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent reaction to produce a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Common classes of chiral auxiliaries applicable to the synthesis of chiral α-hydroxy acids include:

Oxazolidinones : Popularized by David Evans, these auxiliaries can be attached to a carboxylic acid to form an imide. The stereocenters on the oxazolidinone ring then direct the stereochemical outcome of reactions at the α-carbon, such as hydroxylation. researchgate.net

Pseudoephedrine : Used as a chiral auxiliary, pseudoephedrine can form an amide with a carboxylic acid. The stereochemistry of the subsequent α-functionalization is controlled by the chiral centers on the pseudoephedrine molecule. wikipedia.orgnih.gov

Sulfur-based auxiliaries : Enantiomerically pure sulfoxides or thiazolidinethiones can act as effective chiral controllers in various asymmetric reactions. scielo.org.mx

The general workflow involves attaching the chiral auxiliary to a hexanoic acid derivative, performing a diastereoselective hydroxymethylation or oxidation at the α-position, and finally cleaving the auxiliary to yield the enantiomerically enriched this compound. For example, chiral imide enolates can be directly oxidized using reagents like 2-sulfonyloxaziridines to produce optically active α-hydroxy acids. drexel.eduresearchgate.net

In addition to chiral auxiliaries, asymmetric catalysis offers a more atom-economical approach. Organocatalysis, for instance, has proven effective for the direct enantioselective α-hydroxymethylation of aldehydes. nih.govacs.org Using chiral organocatalysts, such as α,α-diarylprolinol trimethylsilyl (B98337) ethers, a hydroxymethyl group can be added directly to an aldehyde precursor with high enantioselectivity, providing a direct route to chiral β-hydroxy carboxylic acids or their synthetic equivalents. nih.govacs.orgorganic-chemistry.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Class | Example | Application |

|---|---|---|

| Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions |

| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine, (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylations |

| Camphorsultam | (1S)-(+)-10-Camphorsultam | Asymmetric Diels-Alder, alkylations |

| Phenylmenthols | 8-phenylmenthol | Asymmetric synthesis of prostaglandin intermediates |

This table presents examples of chiral auxiliaries that can be employed to control stereochemistry in the synthesis of chiral molecules.

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a powerful tool in achieving these goals. A notable green synthetic route to this compound involves the asymmetric oxidation of a prochiral diol.

Detailed research has demonstrated the efficacy of using whole cells of the bacterium Pseudomonas putida IFO 3738 for the enantioselective oxidation of 2-butyl-1,3-propanediol. In this biotransformation, the microorganism selectively oxidizes one of the two primary alcohol groups of the prochiral substrate to a carboxylic acid, directly yielding this compound with high enantiomeric purity.

This biocatalytic approach embodies several key principles of green chemistry:

High Selectivity: The enzyme's active site provides a chiral environment that directs the reaction to produce the desired (R)-enantiomer with high enantiomeric excess (e.e.), minimizing the formation of the unwanted (S)-enantiomer and eliminating the need for chiral separation.

Mild Reaction Conditions: The biotransformation is typically carried out in an aqueous medium at or near ambient temperature and pressure, reducing energy consumption and avoiding the use of harsh reagents and extreme conditions often required in traditional chemical oxidations. nih.govnih.govresearchgate.netfrontiersin.org

Use of a Renewable Catalyst: The microbial cells can be cultivated using renewable feedstocks, and in some cases, the biocatalyst can be immobilized and reused, further enhancing the sustainability of the process.

Reduced Waste: By employing a highly selective catalytic process, the generation of byproducts and waste is significantly minimized compared to stoichiometric chemical methods. mdpi.comzjut.edu.cn

The research findings for this biocatalytic synthesis are summarized in the table below:

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) |

| Pseudomonas putida IFO 3738 | 2-Butyl-1,3-propanediol | This compound | 94% |

This enzymatic method presents a highly attractive and sustainable alternative to classical chemical synthesis for the production of this compound, aligning with the growing demand for greener and more efficient manufacturing processes in the chemical industry. nih.gov

Stereochemical Aspects and Enantioselective Control of 2 Hydroxymethylhexanoic Acid

Strategies for Achieving and Characterizing High Enantiomeric Purity and Optical Activity

Achieving a high degree of enantiomeric purity, where one enantiomer is present in significant excess over the other, is paramount for applications where stereochemistry dictates function. The enantiomeric excess (e.e.) is a measure of this purity and is directly related to the optical activity of a sample. youtube.comlibretexts.org An enantiomerically pure sample will rotate plane-polarized light in a specific direction, a property known as optical activity. libretexts.org A 50:50 mixture of enantiomers, called a racemic mixture, is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out. csbsju.edu

The optical purity of a sample can be determined by comparing its observed optical rotation to the specific rotation of the pure enantiomer. csbsju.edu Enantiomeric excess is a distinct measure of purity, representing the excess of one enantiomer over the other. rsc.org While often used interchangeably, it is important to note that optical purity and enantiomeric excess are not always identical, a phenomenon known as the Horeau effect. rsc.org

The specific rotation of a chiral compound is a characteristic physical constant. For instance, the specific rotation of (S)-carvone is +61°. libretexts.org The relationship between the observed rotation and the specific rotation allows for the calculation of the enantiomeric composition of a mixture. libretexts.org

| Parameter | Description |

| Enantiomeric Excess (e.e.) | A measure of the purity of a chiral substance, representing the excess of one enantiomer over the other. |

| Optical Purity | A comparison of the optical rotation of a sample to the optical rotation of a pure enantiomer, expressed as a percentage. csbsju.edu |

| Specific Rotation ([α]) | The angle of rotation of plane-polarized light by a solution of a chiral compound at a specific concentration, path length, temperature, and wavelength. libretexts.org |

| Racemic Mixture | A 50:50 mixture of two enantiomers, which is optically inactive. csbsju.edu |

Stereoselective Microbial Oxidation of Diols to Chiral Hydroxyalkanoic Acids

A key strategy for the enantioselective synthesis of chiral hydroxyalkanoic acids, including (R)-2-Hydroxymethylhexanoic acid, involves the microbial oxidation of prochiral diols. This biocatalytic approach leverages the inherent stereoselectivity of enzymes within microorganisms to preferentially oxidize one of the two enantiotopic hydroxymethyl groups of a 2-substituted 1,3-propanediol.

For example, the microbial asymmetric oxidation of 2-butyl-1,3-propanediol has been investigated for the synthesis of both (S)- and this compound (2-HMHA). nih.gov A screening of various bacterial strains identified Acetobacter pasteurianus IAM 12073 as being highly effective for producing (S)-2-HMHA, while Pseudomonas putida IFO 3738 showed high activity for the production of (R)-2-HMHA. nih.gov Under optimized conditions, P. putida was able to produce (R)-2-HMHA with an enantiomeric excess of 94%. nih.gov

Similarly, the bacterium Rhodococcus sp. 2N has been shown to catalyze the (R)-selective oxidation of 2-ethyl-2-methyl-1,3-propanediol. nih.gov This process involves the conversion of one of the hydroxymethyl groups to a carboxylic acid group through two oxidation steps. nih.gov Another example is the use of Acetobacter aceti MIM 2000/28 for the stereoselective desymmetrization of achiral 2-alkyl-1,3-diols, yielding the corresponding chiral 2-hydroxymethyl alkanoic acids with high enantiomeric excess. researchgate.net The use of immobilized cells of Acetobacter aceti in a continuous flow reactor has been shown to be an effective method for these oxidative desymmetrizations. researchgate.net

| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) |

| Pseudomonas putida IFO 3738 | 2-Butyl-1,3-propanediol | This compound | 94% nih.gov |

| Acetobacter pasteurianus IAM 12073 | 2-Butyl-1,3-propanediol | (S)-2-Hydroxymethylhexanoic acid | 89% nih.gov |

| Rhodococcus sp. 2N | 2-Ethyl-2-methyl-1,3-propanediol | (R)-2-(Hydroxymethyl)-2-methylbutanoic acid | 65% nih.gov |

| Acetobacter aceti MIM 2000/28 | 2-Alkyl-1,3-diols | Chiral 2-Hydroxymethyl alkanoic acids | up to 94% researchgate.net |

Control of Stereochemistry in Enzymatic Biotransformations for this compound

The control of stereochemistry in the synthesis of this compound is critically dependent on the selection of the appropriate enzyme and the optimization of reaction conditions. Biotransformations, which utilize isolated enzymes or whole microbial cells, offer a powerful tool for achieving high enantioselectivity. nih.govnih.gov

The enzymatic conversion of a substrate is often dependent on cofactors such as NADH. nih.gov In the case of microbial oxidation of diols, the enzymes involved are typically oxidoreductases. For instance, the biotransformation of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) by Pseudomonas sp. strain FA1 involves a membrane-associated, NADH-dependent flavoenzyme. nih.gov

The stereoselectivity of these enzymatic reactions can be influenced by various factors, including the substrate structure, the specific microbial strain or enzyme used, and the reaction conditions such as pH and temperature. nih.govnih.gov For example, the oxidation of 2-butyl-1,3-propanediol by Pseudomonas putida IFO 3738 yields the (R)-enantiomer of 2-Hydroxymethylhexanoic acid with high selectivity. nih.gov This indicates that the active site of the responsible enzyme in this bacterium is structured to preferentially bind and oxidize the pro-(R) hydroxymethyl group of the substrate.

Chiral Resolution Techniques for Enantiomer Separation

When a chemical synthesis results in a racemic mixture of 2-Hydroxymethylhexanoic acid, chiral resolution techniques can be employed to separate the (R)- and (S)-enantiomers. wikipedia.org Since enantiomers possess identical physical properties such as boiling point and solubility, their separation requires methods that can differentiate between their three-dimensional structures. libretexts.org

A common and effective method for chiral resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. libretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties and can therefore be separated by techniques like crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the pure enantiomers of the carboxylic acid. libretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring chiral bases like brucine, strychnine, and quinine, as well as synthetic chiral amines such as 1-phenylethylamine. libretexts.orglibretexts.org The choice of the resolving agent and the crystallization solvent are crucial for a successful resolution. nih.gov

Another approach to chiral resolution is chiral column chromatography. wikipedia.org This technique utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to their separation.

Derivatives and Analogues of 2 Hydroxymethylhexanoic Acid: Synthesis and Structure Activity Relationships

Rational Design and Synthesis of Novel Structural Analogues and Derivatives

The rational design of novel analogues of (R)-2-Hydroxymethylhexanoic acid focuses on modifying its structure to enhance biological activity and optimize physicochemical properties. A key strategy involves the enantioselective synthesis to ensure the desired stereochemistry, which is often crucial for pharmacological efficacy.

One common approach to synthesizing chiral α-hydroxy acids is through the asymmetric reduction of a corresponding α-keto ester. For instance, a ketoester precursor can be reduced using a ketoreductase enzyme, such as KRED1001, to yield the desired (R)-hydroxy ester with high enantiomeric excess. This enzymatic process often utilizes a cofactor regeneration system, for example, using glucose dehydrogenase. The resulting ester can then be saponified to the enantiomerically pure this compound. nih.gov

Another synthetic route involves the palladium-catalyzed C(sp³)–H alkylation of simpler chiral α-hydroxy acids like lactic acid, with the assistance of an 8-aminoquinoline (B160924) auxiliary. This method allows for the introduction of various alkyl groups, providing a pathway to a diverse range of analogues. nih.gov Furthermore, the synthesis of related structures, such as (R)-3-hydroxy-decanoic acid, has been achieved from cellulose-derived levoglucosenone (B1675106) through a multi-step pathway involving key reactions like Michael addition and Baeyer–Villiger oxidation. nih.gov

The synthesis of fluorinated analogues, such as chiral 3,3,3-trifluoro-2-hydroxypropanoic acids, has been accomplished via the reduction of trifluoropyruvic acid using lactate (B86563) dehydrogenases, demonstrating the feasibility of incorporating fluorine to modulate electronic properties. sigmaaldrich.com The table below summarizes various synthetic strategies for producing chiral α-hydroxy acids and their derivatives.

Table 1: Synthetic Strategies for Chiral α-Hydroxy Acid Analogues

| Starting Material | Key Reaction(s) | Product Type | Reference |

| α-Keto Ester | Enzymatic Reduction (Ketoreductase) | (R)-α-Hydroxy Ester | nih.gov |

| Lactic Acid | Pd-catalyzed C(sp³)–H Alkylation | Chiral α-Hydroxy Acid | nih.gov |

| Levoglucosenone | Michael Addition, Baeyer–Villiger Oxidation | (R)-3-Hydroxy-alkanoic Acid | nih.gov |

| Trifluoropyruvic Acid | Enzymatic Reduction (Lactate Dehydrogenase) | Chiral Trifluoro-α-hydroxypropanoic Acid | sigmaaldrich.com |

| Racemic 2-Aryl-2-fluoropropanoic Acids | Kinetic Resolution via Enantioselective Esterification | Chiral 2-Aryl-2-fluoropropanoic Acids | nih.gov |

Functionalization Strategies for Modulating Biological Activity and Physicochemical Properties

Functionalization of the this compound scaffold is a key strategy to modulate its biological activity and physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.gov Modifications can be targeted at the carboxylic acid group, the hydroxyl group, or the alkyl chain.

Esterification of the carboxylic acid is a common prodrug strategy to improve membrane permeability by increasing lipophilicity. These esters can then be hydrolyzed in vivo to release the active carboxylic acid. youtube.com For example, methyl ester derivatives of hydroxycinnamic acids have been shown to enhance their biological effects. nih.gov

The hydroxyl group can be modified to introduce different functionalities. For instance, methylation of the hydroxyl group can alter hydrogen-bonding interactions with biological targets. nih.gov Alternatively, the hydroxyl group can be replaced with other functional groups, such as an amino group or a hydrogen atom, which can lead to a complete loss or a significant change in biological activity, highlighting its importance for target interaction. nih.gov

Introducing substituents on the alkyl chain can also influence activity. For example, the introduction of fluorine atoms can alter the electronic properties of the molecule and improve metabolic stability. nih.gov The addition of bulky or aromatic groups can enhance binding to hydrophobic pockets in target proteins.

The table below outlines various functionalization strategies and their potential impact on the properties of this compound derivatives.

Table 2: Functionalization Strategies and Their Effects

| Modification Site | Functional Group Introduced | Potential Effect on Properties |

| Carboxylic Acid | Ester | Increased lipophilicity, improved membrane permeability (prodrug) |

| Carboxylic Acid | Amide | Altered solubility and hydrogen bonding capacity |

| Hydroxyl Group | Methyl Ether | Modified hydrogen bonding, altered metabolic stability |

| Hydroxyl Group | Amino Group | Significant change in biological activity |

| Alkyl Chain | Fluorine | Increased metabolic stability, altered electronic properties |

| Alkyl Chain | Aromatic Ring | Enhanced binding to hydrophobic pockets, potential for π-π interactions |

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives correlates with their biological activity. While specific SAR data for this exact compound family is limited, general principles can be inferred from related structures.

For analogues of valproic acid, a structurally similar compound, anticonvulsant potency has been shown to be highly correlated with molecular volume and lipophilicity rather than specific shape parameters, suggesting a non-specific membrane-mediated mechanism of action. wikipedia.org The branched nature of the carbon skeleton is also considered essential for the anticonvulsant activity of valproic acid analogues. cefic-lri.org

In studies of other α-hydroxycarbonyl compounds, the presence and position of the hydroxyl group are critical. For instance, in a series of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones, displacement or methylation of the 1-hydroxyl group led to a complete loss of inhibitory activity, indicating its essential role in hydrogen-bonding interactions with the target enzyme. nih.gov

For hydroxycinnamic acid derivatives, several structural features were found to be critical for their synergistic effects with other agents in inducing cytotoxicity in leukemia cells: a para-hydroxyl group on the phenolic ring, a carbon-carbon double bond in the side chain, and a methyl-esterified carboxyl group. nih.gov This highlights the importance of specific substituent patterns for biological activity.

The table below summarizes key SAR findings from related compound classes that can guide the design of this compound derivatives.

Table 3: Key Structure-Activity Relationship Insights from Analogous Compounds

| Compound Class | Key Structural Feature for Activity | Implication for this compound Derivatives | Reference |

| Valproic Acid Analogues | Branched alkyl chain, lipophilicity, molecular volume | The hexanoic acid chain length and branching will likely influence activity. | wikipedia.orgcefic-lri.org |

| 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones | 1-Hydroxyl group | The hydroxymethyl group is likely crucial for biological activity. | nih.gov |

| Hydroxycinnamic Acid Derivatives | para-Hydroxyl group, C=C double bond, methyl ester | Specific functionalization of the core structure is critical for desired activity. | nih.gov |

Development of Advanced Pharmaceutical Intermediates Based on the this compound Scaffold

The chiral nature of this compound makes it a valuable building block, or chiral synthon, for the synthesis of more complex and stereochemically defined pharmaceutical agents. Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, allows for a variety of chemical transformations.

Chiral α-hydroxy acids and their derivatives are key intermediates in the synthesis of a range of pharmaceuticals. For example, chiral α-hydroxy amides are precursors in the synthesis of (R)-fluoxetine. wikipedia.org Similarly, ethyl (R)-4-cyano-3-hydroxybutyrate, a related chiral hydroxy acid derivative, is a key intermediate for the synthesis of Atorvastatin. nih.gov

The this compound scaffold can be incorporated into larger molecules to impart specific stereochemistry and functionality. The hydroxyl group can be used for further elaboration of the molecule, for instance, through ether or ester linkages, while the carboxylic acid can be converted to an amide or other functional groups to build more complex structures. The enantiopure nature of the starting material ensures the stereochemical integrity of the final product, which is often a critical factor for its pharmacological activity and safety profile.

The development of efficient and scalable synthetic routes to this compound and its derivatives is therefore of significant importance for the pharmaceutical industry, enabling the production of novel and effective medicines.

Biological and Biomedical Research Applications of R 2 Hydroxymethylhexanoic Acid and Its Derivatives

Investigation of Antibacterial Properties of Hydroxymethylhexanoic Acid Enantiomers against Pathogenic Microorganisms

The antibacterial potential of fatty acids and their derivatives is well-documented, with their mechanisms of action often involving the disruption of bacterial cell membranes. nih.gov Research into hydroxylated fatty acids, such as (R)-2-Hydroxymethylhexanoic acid, explores their efficacy against a range of pathogenic bacteria.

Studies on related compounds provide insight into the potential antibacterial activities of hydroxymethylhexanoic acid enantiomers. For instance, 2-hydroxyisocaproic acid (HICA), another α-hydroxy fatty acid, has demonstrated effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains of P. aeruginosa. plos.org The proposed mechanism for HICA involves penetrating the bacterial cell membrane, leading to depolarization, rupture, and subsequent leakage of cellular contents. plos.org Further research has shown HICA to be bactericidal against various obligate anaerobic bacteria associated with periodontal disease, such as Porphyromonas gingivalis and Fusobacterium nucleatum, at concentrations of 40 mg/mL or higher. nih.gov

The position of functional groups on the fatty acid chain is critical for activity. Studies on 2-hexadecynoic acid (2-HDA) revealed that the C-2 position is pivotal for its antibacterial effect against Gram-positive bacteria, including clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, derivatives of rhodanine-3-hexanoic acid have been synthesized and shown to possess potent to moderate antibacterial activity against both Gram-positive and Gram-negative bacterial strains. isfcppharmaspire.com Other hexanoic acid derivatives, such as those isolated from Streptomyces griseorubens, have also been identified as potent antibacterial compounds against multidrug-resistant pathogens. sajs.co.za These findings suggest that modifications at the C-2 position of hexanoic acid, as seen in this compound, are a promising strategy for developing novel antibacterial agents.

| Compound | Target Microorganism | Key Finding | Reference |

|---|---|---|---|

| 2-hydroxyisocaproic acid (HICA) | Gram-positive and Gram-negative bacteria (e.g., P. aeruginosa) | Effective in inhibiting growth and reducing cell viability. | plos.org |

| 2-hydroxyisocaproic acid (HICA) | Anaerobic bacteria (e.g., F. nucleatum) | Bactericidal at concentrations ≥40 mg/mL. | nih.gov |

| 2-hexadecynoic acid (2-HDA) | Gram-positive bacteria (e.g., MRSA) | The C-2 position of the triple bond is crucial for antibacterial activity. | nih.gov |

| Rhodanine-3-hexanoic acid derivatives | Gram-positive and Gram-negative bacteria | Exhibited potent to moderate antibacterial activity. | isfcppharmaspire.com |

Research into Antiangiogenic Activities of Novel Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making it a key target for cancer therapy. nih.govwaocp.org Research into the antiangiogenic properties of novel small molecules has identified several compounds whose mechanisms may inform the development of derivatives from this compound.

Many antiangiogenic compounds function by inhibiting key signaling pathways, particularly those involving vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2). waocp.orgmdpi.com For example, methyl hydroxychalcone (B7798386) has been shown to exert potent antiangiogenic activity by significantly inhibiting VEGF production and suppressing the expression of VEGFR-2 in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This inhibition blocks VEGF-induced cell proliferation and the formation of capillary-like tubes. nih.gov Similarly, other compounds, such as the flavonoid baicalein (B1667712) and furano-sesquiterpenoids, have demonstrated antiangiogenic effects by suppressing the VEGF signaling pathway. mdpi.commdpi.com

The antioxidant properties of a compound can also contribute to its antiangiogenic effects. waocp.org Antioxidants may inhibit angiogenesis by directly interacting with key angiogenic receptors or by altering the redox environment of the tumor vasculature. nih.gov A newly synthesized carbothioamide derivative, for instance, exhibited both antiangiogenic activity, with an IC50 of 56.9 µg/mL in a rat aorta assay, and significant free radical scavenging activity. waocp.org These studies suggest that derivatives of this compound could be designed to target the VEGF pathway or to possess antioxidant features, thereby potentially serving as novel antiangiogenic agents.

| Compound/Derivative Class | Mechanism of Action | Experimental Model | Reference |

|---|---|---|---|

| Methyl hydroxychalcone | Inhibition of VEGF production and VEGFR-2 expression. | HUVECs, Rat Aortic Ring Assay, Chick Chorioallantoic Membrane (CAM) Assay. | nih.govnih.gov |

| Carbothioamide derivative | Inhibition of blood vessel sprouting. | Rat Aorta Angiogenesis Assay. | waocp.org |

| Flavonoids (e.g., Baicalein) | Suppression of VEGF and fibroblast growth factor receptor 2 (FGFR-2). | HUVECs. | mdpi.com |

| 2-acetoxyfuranodiene | Disruption of inter-somatic blood vessel formation. | Zebrafish Embryos. | mdpi.com |

Evaluation of Antioxidant Potentials and Free Radical Scavenging Capabilities of Derivatives

Free radicals and reactive oxygen species are implicated in numerous pathological conditions, making the development of compounds with antioxidant capabilities a significant area of research. nih.gov The chemical structure of this compound, containing both hydroxyl and carboxylic acid groups, provides a basis for creating derivatives with potent antioxidant and free-radical scavenging properties.

The antioxidant activity of phenolic compounds is well-established and often relates to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.govnih.gov Studies on various phenolic acids have demonstrated that the presence and position of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and carboxylic acid (-COOH) groups significantly influence their antioxidant capacity. nih.gov For example, the ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is a common measure of antioxidant potential. nih.govnih.gov

Hydroxyl radicals (OH•) are among the most damaging reactive species in biological systems, capable of damaging DNA, lipids, and proteins. nih.gov The ability of a compound to scavenge these radicals is a key indicator of its protective potential. The free radical scavenging activities of various plant extracts and synthetic compounds are often dose-dependent. nih.gov For instance, a synthetic carbothioamide derivative demonstrated significant free radical scavenging activity with an IC50 concentration of 27.8 µg/ml in a DPPH assay. waocp.org This link between chemical structure and antioxidant function suggests that derivatives of this compound could be synthesized to optimize their hydrogen-donating ability and enhance their capacity to neutralize harmful free radicals. nih.gov

Exploration of its Role in Metabolic Disorder Research, including Bile Acid Reabsorption Inhibition by Related Hexanoic Acid Derivatives

Metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia represent a major global health challenge. Research indicates that short- and medium-chain fatty acids and their derivatives can play a significant role in regulating lipid and glucose metabolism. biorxiv.orgnih.gov

One key area of investigation is the inhibition of bile acid reabsorption. The enterohepatic circulation of bile acids is a crucial regulator of cholesterol homeostasis. nih.gov Inhibiting the ileal bile acid transporter (IBAT) in the small intestine interrupts this circulation, leading to an upregulation of hepatic LDL receptors and a decrease in serum LDL cholesterol levels. nih.gov Specific inhibitors of IBAT, belonging to various chemical classes, have been developed for this purpose, highlighting a promising therapeutic strategy that can be targeted by novel hexanoic acid derivatives. nih.govnih.gov

Direct studies on hexanoic acid have shown that it can improve metabolic health. In mice fed a high-fat diet, oral administration of hexanoic acid prevented weight gain, fat accumulation, and improved hyperglycemia and hyperinsulinemia. biorxiv.orgbiorxiv.org These beneficial effects were comparable to those of butyric acid, a well-studied short-chain fatty acid. biorxiv.org Furthermore, related α-hydroxy acids, such as 2-hydroxybutyric acid (2-HB), have emerged as potential biomarkers for insulin (B600854) resistance. nih.govresearchgate.net Elevated levels of 2-HB are associated with the progression of insulin resistance, suggesting that metabolic pathways involving α-hydroxy acids are closely linked to glucose homeostasis. researchgate.net This body of evidence points to the potential of this compound and its derivatives as therapeutic agents or research tools in the study and management of metabolic disorders.

| Compound/Target | Effect | Context/Model | Reference |

|---|---|---|---|

| Hexanoic Acid | Prevents high-fat diet-induced obesity and fat accumulation. | Mice. | biorxiv.orgbiorxiv.org |

| Hexanoic Acid | Improves hyperglycemia and hyperinsulinemia. | Mice on a high-fat diet. | biorxiv.org |

| Ileal Bile Acid Transporter (IBAT) Inhibitors | Interrupts bile acid circulation, leading to lower serum LDL. | Therapeutic principle for hyperlipidemia. | nih.gov |

| 2-Hydroxybutyric Acid (2-HB) | Elevated levels serve as a biomarker for insulin resistance. | Human metabolic studies. | nih.govresearchgate.net |

Applications as Monomers for the Synthesis of Novel Functional Polymers

The development of advanced functional polymers for biomedical applications requires innovative monomers that impart specific properties to the final material. specificpolymers.com The structure of this compound, with its distinct hydroxyl and carboxylic acid functionalities, makes it an attractive candidate for use as a monomer or for modification into a functional monomer.

Functional monomers are the building blocks for materials used in a wide array of applications, including drug delivery, antimicrobial coatings, and medical devices. specificpolymers.com For example, monomers containing zwitterionic groups can be used to create ultra-low fouling surfaces, while those with boronic acid are used in glucose-responsive hydrogels. specificpolymers.com The hydroxyl and carboxyl groups of this compound can serve as reactive sites for polymerization reactions, such as polyesterification, or for grafting onto other polymer backbones.

A sophisticated application of functional monomers is in the synthesis of molecularly imprinted polymers (MIPs). MIPs are highly selective adsorbents created by polymerizing functional monomers in the presence of a template molecule. mdpi.comsemanticscholar.org The use of dual-functional monomers, where two different monomers work synergistically, can significantly enhance the selectivity and binding capacity of the resulting MIP. mdpi.comsemanticscholar.org For instance, the combination of methacrylic acid and 2-vinylpyridine (B74390) as dual functional monomers has been used to create MIPs for the selective extraction of pharmaceuticals from solutions. semanticscholar.org The bifunctional nature of this compound suggests its potential use in similar advanced polymer systems, where its hydroxyl and carboxyl groups could interact with template molecules through hydrogen bonding and other non-covalent interactions to create highly specific binding cavities.

Enzymatic and Biocatalytic Approaches for R 2 Hydroxymethylhexanoic Acid Production

Microbial Oxidation Processes for Chiral Hydroxyalkanoic Acid Synthesis

Whole-cell biocatalysis is a powerful approach that leverages the complete metabolic machinery of microorganisms for chemical transformations. Several bacterial species have been identified for their ability to perform stereoselective oxidations, making them attractive candidates for the synthesis of chiral hydroxyalkanoic acids.

Rhodococcus sp. 2N

Strains of the genus Rhodococcus are well-known for their broad catabolic diversity and their ability to metabolize a wide range of organic compounds, including hydrocarbons. Rhodococcus sp. 2N, in particular, has been identified as a biocatalyst for the asymmetric oxidation of 1,3-propanediols to produce chiral hydroxyalkanoic acids. tandfonline.comtandfonline.com This strain catalyzes the (R)-selective oxidation of a hydroxymethyl group in prochiral diol substrates. tandfonline.comtandfonline.com For instance, when presented with 2-ethyl-2-methyl-1,3-propanediol, Rhodococcus sp. 2N produces (R)-2-(hydroxymethyl)-2-methylbutanoic acid. tandfonline.comresearchgate.net The process involves a two-step oxidation of one of the two hydroxymethyl groups to a carboxylic acid moiety. tandfonline.comresearchgate.net Research has shown that under optimized conditions, this microbial process can achieve significant product concentrations, although the enantiomeric excess may require further improvement. tandfonline.comberkeley.edu

| Substrate | Product | Biocatalyst | Yield | Enantiomeric Excess (ee) |

| 2-ethyl-2-methyl-1,3-propanediol | (R)-2-(hydroxymethyl)-2-methylbutanoic acid | Rhodococcus sp. 2N | 4.1 g/L (47% molar conversion) | 65% (R) |

Pseudomonas putida IFO 3738

Pseudomonas putida is a versatile bacterium known for its ability to produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs). researchgate.netplos.org PHAs are polyesters composed of (R)-hydroxyalkanoic acid monomers, indicating that P. putida possesses the necessary enzymatic machinery for synthesizing chiral building blocks with the (R)-configuration. nih.gov The key metabolic routes supplying these (R)-configured monomers are the β-oxidation pathway and de novo fatty acid synthesis. nih.govresearchgate.net Specifically, enzymes like (R)-specific enoyl-CoA hydratases (e.g., PhaJ) are crucial for converting intermediates from fatty acid degradation into the (R)-3-hydroxyacyl-CoA precursors required for PHA synthesis. nih.gov This inherent capability to produce (R)-hydroxyalkanoic acids makes P. putida a promising chassis for the engineered production of specific chiral acids like (R)-2-Hydroxymethylhexanoic acid, potentially by feeding it related alkanoic acids or by genetically modifying its pathways to prevent polymerization and favor monomer excretion. researchgate.net

Acetobacter pasteurianus IAM 12073

Acetic acid bacteria, such as Acetobacter pasteurianus, are known for their potent oxidative capabilities, which are harnessed in the production of vinegar. nih.govnih.gov These bacteria possess a range of membrane-bound alcohol dehydrogenases and aldehyde dehydrogenases that carry out oxidative fermentations. nih.gov Strains of Acetobacter have been successfully used for the asymmetric oxidation of prochiral diols to produce chiral hydroxy acids. For example, Acetobacter pasteurianus has been reported to convert 2-methyl-1,3-propanediol (B1210203) into (R)-3-hydroxy-2-methylpropionic acid with high enantiomeric excess and complete molar conversion in a fed-batch system. researchgate.net The robustness of A. pasteurianus in acidic environments makes it a suitable candidate for producing acidic products, as it can tolerate high product concentrations that might inhibit other microorganisms. nih.govresearchgate.net

Enzyme-Catalyzed Synthesis Using Specific Hydrolases and Oxidoreductases

The use of isolated enzymes offers greater control over reaction conditions and can lead to higher purity products compared to whole-cell systems. Hydrolases and oxidoreductases are two major classes of enzymes relevant to the synthesis of this compound.

Hydrolases , such as lipases and esterases, are commonly employed in the kinetic resolution of racemic mixtures. For instance, an enzyme like Chirazyme E1 could be used to selectively acylate or hydrolyze a racemic ester precursor of 2-Hydroxymethylhexanoic acid, allowing for the separation of the (R)- and (S)-enantiomers. While specific data for Chirazyme E1 on this substrate is not detailed, this strategy is a well-established method for producing a wide range of chiral acids and alcohols. Hydrolases from the crotonase superfamily have also been shown to catalyze ring-cleavage reactions, such as the hydrolysis of 2-ketocyclohexanecarboxyl-CoA to pimelyl-CoA by the enzyme BadI from Rhodopseudomonas palustris, demonstrating their potential in complex transformations leading to acid production. nih.gov

Oxidoreductases , including alcohol dehydrogenases and aldehyde dehydrogenases, are key to the direct asymmetric synthesis of chiral hydroxy acids from prochiral or achiral precursors. These enzymes can catalyze the oxidation of a primary alcohol to a carboxylic acid. The synthesis of this compound could be envisioned starting from 2-hexyl-1,3-propanediol through a two-step, enantioselective oxidation catalyzed by one or more oxidoreductases. Cytochrome P450 monooxygenases are another class of oxidoreductases capable of performing highly specific hydroxylations on a variety of substrates, which can then be further oxidized to carboxylic acids. nih.govnih.gov

Optimization of Bioreactor Design and Fermentation Conditions for Enantioselective Production

To move from a laboratory-scale proof-of-concept to an industrially viable process, the optimization of bioreactor conditions is essential. This involves a systematic approach to enhance product titer, yield, and productivity while maintaining high enantioselectivity. frontiersin.org

Key parameters that require optimization include:

Medium Composition : The type and concentration of carbon and nitrogen sources, as well as the presence of specific inducers, can significantly impact both microbial growth and enzyme expression. frontiersin.orgnih.gov For example, the oxidation activity of Rhodococcus sp. 2N was highest when 0.3% (w/v) of an inducer diol was added to the culture medium. tandfonline.comtandfonline.com

Physical Parameters : Temperature, pH, and dissolved oxygen levels are critical. The optimal pH for the whole-cell oxidation by Rhodococcus sp. 2N was found to be 8.0, while the optimal temperature was 30°C. tandfonline.comtandfonline.com

Bioreactor Operation Mode : Fed-batch or continuous fermentation strategies are often employed to overcome issues like substrate or product inhibition, thereby achieving higher product concentrations than in a simple batch process. frontiersin.org A fed-batch procedure for the production of (R)-3-hydroxy-2-methyl propionic acid using A. pasteurianus allowed for a five-fold increase in product concentration compared to batch experiments. researchgate.net

Statistical Optimization : Methodologies such as Response Surface Methodology (RSM) and Box-Behnken design are powerful statistical tools used to study the interactions between different fermentation parameters and identify the optimal conditions for maximizing production. mdpi.comnih.govresearchgate.net

| Parameter | Example Organism/Process | Finding / Optimal Condition | Reference |

| Inducer Concentration | Rhodococcus sp. 2N | 0.3% (w/v) 2,2-diethyl-1,3-propanediol (B89731) induced highest activity. | tandfonline.comtandfonline.com |

| pH | Rhodococcus sp. 2N | Optimal whole-cell reaction pH was 8.0. | tandfonline.comtandfonline.com |

| Temperature | Rhodococcus sp. 2N | Optimal whole-cell reaction temperature was 30°C. | tandfonline.comtandfonline.com |

| Fed-batch Strategy | A. pasteurianus | Increased (R)-3-hydroxy-2-methyl propionic acid from 5 g/L to 25 g/L. | researchgate.net |

| Substrate Concentration | Rhodococcus sp. 2N | Oxidation activity was inhibited by substrate concentrations above 60 mM. | tandfonline.com |

Genetic Engineering Strategies and Enzyme Discovery for Novel Biocatalysts

The advent of genetic engineering and synthetic biology has opened new avenues for developing highly efficient and specific biocatalysts. rsc.org These tools can be used to improve existing microbial strains or to create entirely new biocatalytic pathways. nih.gov

Genetic Engineering Strategies :

Overexpression of Key Enzymes : Increasing the cellular levels of rate-limiting enzymes in a biosynthetic pathway can significantly boost product formation.

Deletion of Competing Pathways : Eliminating metabolic pathways that consume precursors or the final product can redirect metabolic flux towards the desired compound. For example, deleting genes involved in PHA synthesis in P. putida has been shown to increase the production of other target molecules like rhamnolipids by making more precursors available. frontiersin.org

CRISPR-based Genome Editing : Tools like CRISPR/Cas9 allow for precise and efficient modification of microbial genomes, facilitating the rapid development of engineered production strains. researchgate.net

Pathway Engineering : Entirely new biosynthetic pathways can be assembled in a host organism like E. coli or yeast. nih.gov For the production of this compound, this could involve combining genes for specific oxidoreductases and other necessary enzymes from different organisms into a robust production host. nih.gov

Enzyme Discovery and Evolution :

Genome Mining : The vast amount of sequencing data available in public databases can be mined to discover new enzymes with desired activities. nih.gov

Directed Evolution : This powerful technique mimics natural evolution in the laboratory to tailor enzymes for specific industrial applications. It involves generating enzyme variants through random mutagenesis or recombination and then screening for improved properties such as activity, stability, or enantioselectivity. nih.gov This approach could be used to improve the enantioselectivity of an existing oxidoreductase for the synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization of R 2 Hydroxymethylhexanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation, including ¹H-NMR

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While a publicly available experimental spectrum for (R)-2-Hydroxymethylhexanoic acid is not readily found, the expected proton NMR (¹H-NMR) spectral data can be predicted based on the chemical environment of the protons within the molecule. The protons of the carboxylic acid and the primary alcohol are expected to be observable, with their chemical shifts being sensitive to solvent and concentration. openstax.org Protons on the carbon adjacent to the carboxylic acid are anticipated to be deshielded and resonate at approximately 2-3 ppm. libretexts.org

Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10-12 | Broad Singlet |

| -CH(CH₂OH)COOH | 2.4 - 2.7 | Multiplet |

| -CH₂OH | 3.5 - 3.8 | Multiplet |

| -CH₂-CH(CH₂OH)COOH | 1.4 - 1.7 | Multiplet |

| -CH₂-CH₂-CH(CH₂OH)COOH | 1.2 - 1.4 | Multiplet |

| -CH₂-CH₃ | 1.2 - 1.4 | Multiplet |

| -CH₃ | 0.8 - 1.0 | Triplet |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed for the precise determination of molecular weight and to gain structural information through fragmentation analysis. While a mass spectrum for this compound is not directly available, data for the closely related methyl ester, methyl 2-hydroxyhexanoate, provides insight into the expected fragmentation pathways. nist.gov The molecular ion peak (M+) for this compound would confirm its molecular weight of 146.19 g/mol .

Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). Alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, is also a common fragmentation pathway.

Expected Mass Spectrometry Fragmentation for this compound

| Fragment | m/z (expected) | Description |

| [C₇H₁₄O₃]⁺ | 146 | Molecular Ion (M⁺) |

| [C₇H₁₂O₂]⁺ | 128 | Loss of H₂O |

| [C₆H₁₃O]⁺ | 101 | Loss of COOH |

| [C₅H₁₁]⁺ | 71 | Cleavage at C2-C3 |

| [CH₂OH]⁺ | 31 | Hydroxymethyl cation |

Note: This table is predictive and based on general fragmentation patterns of carboxylic acids and related structures.

Chiral Chromatography, specifically Chiral High-Performance Liquid Chromatography (HPLC), for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of enantiomers and the determination of enantiomeric excess. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com

For the separation of chiral carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The general approach involves dissolving the racemic or enantiomerically-enriched sample in a suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol, and injecting it into the HPLC system equipped with a chiral column. psu.edu The separation of the (R)- and (S)-enantiomers would be observed as two distinct peaks in the chromatogram, allowing for the quantification of the enantiomeric excess.

An alternative, indirect method involves derivatizing the carboxylic acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com

X-ray Crystallography for Definitive Absolute Configuration Determination (where applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires the compound to be in a crystalline form. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions.

As of the latest available information, a crystal structure for this compound has not been reported in publicly accessible databases. The determination of its crystal structure would provide unequivocal proof of its (R)-configuration and detailed information about its solid-state conformation and intermolecular interactions. The study of crystal structures of similar alkyl 2-deoxy-hexopyranosides has been reported, demonstrating the utility of this technique for related molecules. nih.gov

Computational Chemistry and Molecular Modeling Studies of R 2 Hydroxymethylhexanoic Acid

Conformational Analysis and Energy Minimization Techniques

The three-dimensional structure of a molecule is intrinsically linked to its physical and biological properties. For a flexible molecule like (R)-2-Hydroxymethylhexanoic acid, with its rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the most stable of these arrangements, known as the global minimum, as well as other low-energy conformers that may be biologically relevant.

While specific conformational analysis studies on this compound are not extensively reported in the literature, similar analyses on related short-chain fatty acids and hydroxamic acids have demonstrated the utility of these methods. nih.gov For instance, studies on hydroxamic acids have shown that they can exist in different (E) and (Z) conformations, with only one being favorable for metal binding. nih.gov NOE spectroscopy, in conjunction with computational modeling, has been used to determine the favored conformation in solution. nih.gov

Table 1: Illustrative Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (HO-C-C=O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 (Global Minimum) | ~0° | 0.00 | Intramolecular H-bond (OH to C=O) |

| 2 | ~60° | 1.5 | Gauche interaction |

| 3 | ~120° | 3.2 | Steric hindrance |

| 4 | ~180° | 2.8 | Extended conformation |

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis study. The values are not based on published experimental or computational data for this specific molecule.

Quantum Chemical Calculations (e.g., Density Functional Theory methods) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. These methods solve the Schrödinger equation for a molecule to yield its electron density, from which a wide range of properties can be derived.

DFT calculations can be used to determine:

Optimized molecular geometry: Providing highly accurate bond lengths and angles for the most stable conformation.

Molecular orbital energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic potential maps: Visualizing the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of interaction with other molecules, including biological receptors.

Spectroscopic properties: Predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the molecule.

Table 2: Illustrative Quantum Chemical Descriptors for this compound (Calculated using DFT)

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

| pKa (predicted) | 4.8 |

Note: This table is illustrative. The values are hypothetical and represent the type of data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Elucidating Conformational Flexibility and Solvation Effects

While energy minimization identifies static low-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of this compound, revealing its conformational flexibility and how it interacts with its environment, particularly with solvent molecules like water.

MD simulations are invaluable for:

Exploring the conformational landscape: The simulation can reveal transitions between different low-energy conformations, providing a more complete picture of the molecule's flexibility than static methods.

Studying solvation: By explicitly including solvent molecules in the simulation box, MD can detail the formation and breaking of hydrogen bonds between the solute and solvent, and how the solvent shell influences the solute's conformation.

Calculating thermodynamic properties: Free energy differences between different states (e.g., bound vs. unbound) can be estimated using advanced MD techniques.

Although specific MD simulation studies on this compound are not prominent in the literature, the methodology is widely applied to study the dynamics of small molecules and their interactions with biological macromolecules.

Ligand-Protein Docking Studies to Predict Interactions with Biological Targets (particularly for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and is particularly relevant for understanding the potential biological activities of derivatives of this compound.

The process involves:

Preparation of the receptor and ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the protein.

Sampling of ligand conformations and orientations: The docking algorithm explores a vast number of possible binding poses within the receptor's active site.

Scoring of the poses: A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Studies on short-chain fatty acids (SCFAs), a class to which this compound belongs, have utilized in silico docking to investigate their interactions with histone deacetylases (HDACs). nih.gov These studies have shown that the binding energy of SCFAs to HDACs is influenced by the length and branching of their aliphatic chains. nih.gov Similarly, computational studies on valproic acid, a related branched-chain carboxylic acid, and its derivatives have employed docking simulations to understand their interactions with enzymes like acylpeptide hydrolase. nih.gov These studies highlight how derivatives of this compound could be modeled to predict their interactions with various biological targets. For example, derivatives of carboxylic acid amides have been designed and their fungicidal activity explored using structure-activity relationship studies. rsc.org

Table 3: Illustrative Docking Results of a Hypothetical this compound Derivative against a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.2 |

| Key Interacting Residues | Tyr123, Ser245, Arg301 |

| Hydrogen Bonds | 2 (with Ser245, Arg301) |

| Hydrophobic Interactions | Leu120, Phe299 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

In Silico Prediction of Biological Activities and ADMET Properties

In the early stages of drug discovery, it is crucial to assess the potential of a compound to be a viable drug candidate. In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are invaluable in this regard. These predictive models are typically built using machine learning algorithms trained on large datasets of experimental data.

For this compound and its derivatives, ADMET prediction tools can estimate a range of properties, including:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Likelihood of renal or biliary excretion.

Toxicity: Potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other adverse effects.

Several web-based tools and software packages are available for these predictions, such as SwissADME and pkCSM. swissadme.chnih.gov While specific ADMET predictions for this compound are not published, studies on other classes of natural products and synthetic compounds demonstrate the utility of these approaches. nih.gov For instance, in silico ADMET prediction has been used to evaluate the drug-likeness of phloroglucinols from the Hypericum genus. nih.gov

Table 4: Illustrative In Silico ADMET Profile for this compound

| Property | Predicted Value/Classification | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Note: This table is illustrative and based on general characteristics of similar molecules. It does not represent validated data for this compound.

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes Offering Superior Efficiency, Selectivity, and Sustainability

The synthesis of enantiomerically pure compounds like (R)-2-Hydroxymethylhexanoic acid is a critical challenge in organic chemistry. nih.gov Future research will focus on moving beyond classical methods to more advanced and sustainable synthetic strategies. The direct asymmetric α-hydroxymethylation of aldehydes represents a powerful one-step method to access chiral α-substituted β-hydroxy aldehydes, which are precursors to the desired acid. orgsyn.org

Modern approaches gaining traction include:

Organocatalysis : The use of small organic molecules, such as (S)-1,1-diphenylprolinol trimethylsilyl (B98337) ether, to catalyze the direct asymmetric α-hydroxymethylation of corresponding aldehydes (like hexanal) offers a metal-free alternative to traditional synthesis. orgsyn.org This method can be mild and tolerate a variety of functional groups. orgsyn.org

Phase-Transfer Catalysis : The development of chiral phase-transfer catalysts, for instance, those derived from amino acids like L-tert-leucine, enables the highly enantioselective alkylation of substrates like 5H-oxazol-4-ones, which can be precursors for dialkylated α-hydroxy carboxylic acids. nih.gov This method has shown excellent catalytic efficiency in related syntheses. nih.gov

Biocatalysis : The use of enzymes and whole-cell systems presents a green and highly selective route. magtech.com.cn Ketoreductases (KREDs) can perform asymmetric reduction of ketoesters to the corresponding chiral hydroxy esters with high enantiomeric excess (>99.5% e.e.), which are then saponified to the target acid. nih.gov This approach often utilizes cofactor regeneration systems, making it more economically viable for large-scale production. nih.gov Similarly, engineered fatty acid photodecarboxylases (FAP) can be used for the kinetic resolution of racemic α-hydroxy acids, enriching the desired R-configured substrate. researchgate.net

Table 1: Comparison of Modern Synthetic Strategies for Chiral α-Hydroxy Acids

| Methodology | Catalyst/Reagent Example | Key Advantages | Reported Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Organocatalysis | (S)-1,1-Diphenylprolinol Trimethylsilyl Ether | Metal-free, mild conditions, operational simplicity. | 93.0–93.5% | orgsyn.org |

| Phase-Transfer Catalysis | L-tert-Leucine-derived Urea-Ammonium Salt | High enantioselectivity, broad substrate scope for related structures. | Not specified for this exact compound, but excellent for class. | nih.gov |

| Biocatalysis (Reduction) | Ketoreductase (KRED) | High enantioselectivity (>99.5%), environmentally benign, aqueous conditions. | >99.5% | nih.gov |

| Biocatalysis (Resolution) | Engineered Fatty Acid Photodecarboxylase (CvFAP) | High stereoselectivity, can resolve racemates. | Up to 99% | researchgate.net |

Exploration of New Biological Targets and Therapeutic Applications for this compound and its Derivatives

While the specific biological profile of this compound is not extensively documented, its structural class, chiral hydroxy acids, is known for a range of biological activities, suggesting fertile ground for future investigation. nih.gov The presence of both a hydroxyl and a carboxylic acid group allows for its metabolic functionalization and interaction with biological systems. nih.gov

Future therapeutic research could explore its potential in several areas:

Antimicrobial Agents : Related (R)-3-hydroxyalkanoic acids have demonstrated antimicrobial effects. nih.gov For instance, (R)-3-hydroxy-n-phenylalkanoic acid is effective against Listeria monocytogenes. nih.gov Derivatives of this compound could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.

Anticancer Therapeutics : The functionalization of ubiquitous molecules like carboxylic acids is a key strategy in drug discovery. princeton.edunih.gov Chiral molecules, in particular, play a crucial role in interacting with cellular targets. nih.gov Research into derivatives of this compound could yield compounds that act as proteasome inhibitors or induce cellular reactive oxygen species (ROS) production in cancer cells, similar to other chiral compounds. nih.gov

Metabolic Disease Modulators : Carboxylic acids are involved in the metabolism of fatty acids and steroids. drughunter.com Derivatives of this compound could be designed to interact with enzymes in these pathways, such as 17β-hydroxysteroid dehydrogenases, which are targets for metabolic-associated steatotic liver disease (MASLD). drughunter.com The core structure could also serve as a building block for creating analogs of existing drugs where the alkyl chain and functional groups are critical for activity. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Mechanism/Target | Rationale based on Related Compounds | Reference |

|---|---|---|---|

| Infectious Diseases | Disruption of microbial cell membranes or metabolic pathways. | (R)-3-hydroxyalkanoic acids show antimicrobial activity. | nih.gov |

| Oncology | Induction of mitochondrial damage, ROS production, proteasome inhibition. | Other chiral tetrahydroquinoline-based compounds exhibit antiproliferative effects through these mechanisms. | nih.gov |

| Metabolic Diseases | Enzyme inhibition (e.g., 17β-HSD13). | Carboxylic acids are key functional groups in metabolites and drugs targeting metabolic pathways. | drughunter.com |

Integration of this compound into Advanced Materials Science and Polymer Chemistry

The dual functionality of this compound makes it an ideal monomer for the synthesis of biodegradable polymers. mtnow.ir Aliphatic polyesters, derived from hydroxy acids, are a major class of biodegradable materials due to their hydrolyzable ester bonds. mtnow.irnih.gov

Future research in materials science will likely focus on:

Biodegradable Polyesters : this compound can be used in polycondensation reactions to create novel polyesters. libretexts.orggoogle.com By controlling the polymerization process, materials with a range of properties, from rigid plastics to flexible elastomers, could be developed. internationalscholarsjournals.org Its chiral nature could impart specific physical properties to the resulting polymer.

Copolymerization : It can be used as a comonomer with other hydroxy acids like lactic acid or glycolic acid, or with cyclic monomers such as ε-caprolactone, to produce copolymers. mtnow.irnih.gov This approach allows for the fine-tuning of material properties, including degradation rate, crystallinity, and mechanical strength, for specific applications in medicine (e.g., controlled drug release matrices, surgical implants) and agriculture. mtnow.irresearchgate.net

Renewable Resource-Based Polymers : As a building block that can potentially be derived from biological sources, its use aligns with the growing demand for polymers made from renewable resources, moving away from petroleum-based feedstocks. kpi.ua

Table 3: Examples of Biodegradable Polymers from Hydroxy Acid Monomers

| Polymer Name | Common Monomer(s) | Key Properties | Reference |

|---|---|---|---|

| Polyglycolic Acid (PGA) | Glycolic Acid | High crystallinity, high melting point, low solubility. | nih.gov |

| Polylactic Acid (PLA) | Lactic Acid | Hard, completely degradable under compost conditions. | nih.gov |

| Polyhydroxyalkanoates (PHAs) | Various hydroxyalkanoates | Properties range from rigid to elastomeric depending on the monomer side chain (R). | nih.govinternationalscholarsjournals.org |

| Polycaprolactone (PCL) | ε-caprolactone | Semi-crystalline, low melting point, high elongation to break. | mtnow.irnih.gov |

Research into Scalable and Environmentally Benign Production Methods

For this compound to be utilized in industrial applications, particularly in polymer production, the development of scalable and "green" manufacturing processes is essential. unibo.it Future research will prioritize sustainability and economic viability.

Key directions include:

Synthesis from Renewable Feedstocks : Investigating synthetic pathways that start from abundant, renewable resources is a primary goal. A recent "green" synthesis of related (R)-3-hydroxy-decanoic acid was developed from cellulose-derived levoglucosenone (B1675106). frontiersin.org Similar strategies could be adapted for this compound, significantly improving the sustainability of its production.